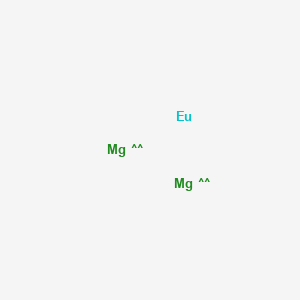
Europium--magnesium (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Europium-magnesium (1/2) is a compound formed by the combination of europium and magnesium in a 1:2 ratio Europium is a rare earth element known for its unique optical and magnetic properties, while magnesium is an alkaline earth metal with significant applications in various industries
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of europium-magnesium (1/2) can be achieved through various synthetic routes. One common method involves the reduction of europium(III) oxide with metallic magnesium at high temperatures. This reaction typically occurs in an inert atmosphere to prevent oxidation. The reaction can be represented as:
Eu2O3+3Mg→2EuMg2+3MgO
Industrial Production Methods: In industrial settings, the production of europium-magnesium (1/2) may involve more advanced techniques such as plasma-electrolytic oxidation and extraction-pyrolytic synthesis. These methods allow for the formation of multicomponent oxide layers on the surface of metals, enhancing the adhesion of subsequent modifying layers .
Analyse Chemischer Reaktionen
Types of Reactions: Europium-magnesium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with oxygen to form europium oxide and magnesium oxide:
EuMg2+O2→Eu2O3+2MgO
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, chlorine, and various acids. The reactions typically occur under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired products are formed.
Major Products: The major products formed from these reactions include europium oxide, magnesium oxide, and other europium-magnesium compounds. These products have significant applications in various fields, including catalysis and materials science .
Wissenschaftliche Forschungsanwendungen
Europium-magnesium (1/2) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Biology: Europium-magnesium (1/2) is utilized in bioimaging and biosensing applications due to its luminescent properties. It can be used to label biological molecules and track their interactions in real-time.
Medicine: The compound’s luminescent properties also make it useful in medical diagnostics, particularly in imaging techniques that require high sensitivity and specificity.
Wirkmechanismus
The mechanism by which europium-magnesium (1/2) exerts its effects is primarily based on its redox properties and the synergistic interactions between europium and magnesium. In catalytic applications, europium acts as a redox-active site, while magnesium serves as a chlorine buffer and chlorinating agent. This interaction enhances the catalytic performance and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
Europium-Aluminum (1/2): Similar to europium-magnesium (1/2), this compound also exhibits unique optical and catalytic properties. the interaction between europium and aluminum differs from that with magnesium, leading to variations in catalytic performance and stability.
Europium-Calcium (1/2): This compound is another example of a europium-based material with potential applications in catalysis and materials science. The presence of calcium influences the compound’s reactivity and stability differently compared to magnesium.
Uniqueness: Europium-magnesium (1/2) stands out due to the specific synergistic effects between europium and magnesium, which enhance its catalytic performance and stability. The compound’s unique redox properties and luminescent characteristics make it a valuable material for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
12020-57-4 |
|---|---|
Molekularformel |
EuMg2 |
Molekulargewicht |
200.57 g/mol |
InChI |
InChI=1S/Eu.2Mg |
InChI-Schlüssel |
DBLCYWVEGJNMGD-UHFFFAOYSA-N |
Kanonische SMILES |
[Mg].[Mg].[Eu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


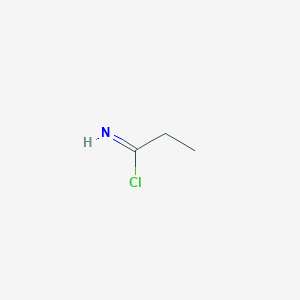

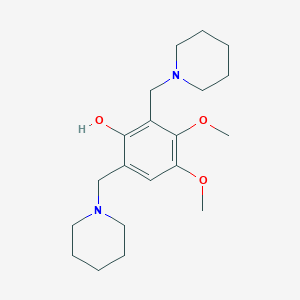
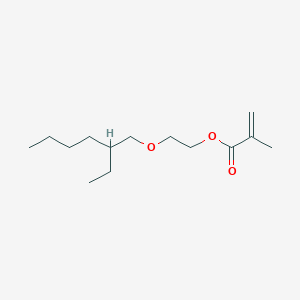
![[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14730089.png)
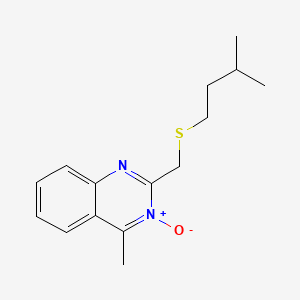
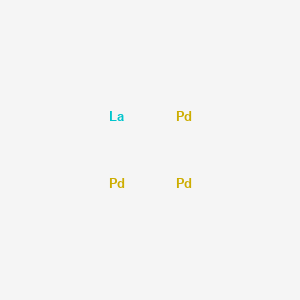
![10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol](/img/structure/B14730107.png)
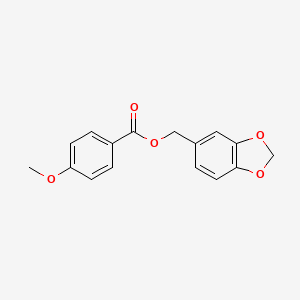
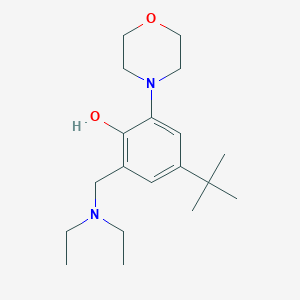
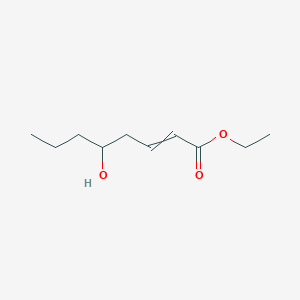
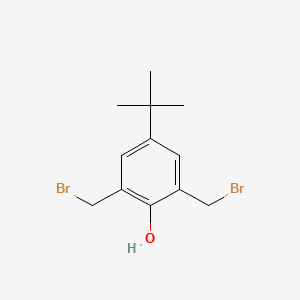
![6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14730119.png)
![N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14730121.png)
